N-[(3R,4S)-4-cyclopropyl-1-[(6-methylpyridin-2-yl)methyl]pyrrolidin-3-yl]-2-methylsulfanylacetamide
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Overview
Description
N-[(3R,4S)-4-cyclopropyl-1-[(6-methylpyridin-2-yl)methyl]pyrrolidin-3-yl]-2-methylsulfanylacetamide is a complex organic compound that belongs to the class of pyrrolidines This compound is characterized by its unique structure, which includes a cyclopropyl group, a pyrrolidine ring, and a methylsulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3R,4S)-4-cyclopropyl-1-[(6-methylpyridin-2-yl)methyl]pyrrolidin-3-yl]-2-methylsulfanylacetamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the cyclopropyl group, and the attachment of the methylsulfanylacetamide moiety. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[(3R,4S)-4-cyclopropyl-1-[(6-methylpyridin-2-yl)methyl]pyrrolidin-3-yl]-2-methylsulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of secondary amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups.
Scientific Research Applications
N-[(3R,4S)-4-cyclopropyl-1-[(6-methylpyridin-2-yl)methyl]pyrrolidin-3-yl]-2-methylsulfanylacetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or antimicrobial properties.
Industry: It is used in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of N-[(3R,4S)-4-cyclopropyl-1-[(6-methylpyridin-2-yl)methyl]pyrrolidin-3-yl]-2-methylsulfanylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(3R,4S)-4-cyclopropyl-1-[(6-methylpyridin-2-yl)methyl]pyrrolidin-3-yl]-2-methylsulfanylacetamide include other pyrrolidine derivatives with different substituents or functional groups. Examples include:
- N-[(3R,4S)-4-cyclopropyl-1-[(6-amino-4-methylpyridin-2-yl)methyl]pyrrolidin-3-yl]-N’-(3-chlorobenzyl)ethane-1,2-diamine
- Other pyrrolidine-based inhibitors and analogs
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(3R,4S)-4-cyclopropyl-1-[(6-methylpyridin-2-yl)methyl]pyrrolidin-3-yl]-2-methylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3OS/c1-12-4-3-5-14(18-12)8-20-9-15(13-6-7-13)16(10-20)19-17(21)11-22-2/h3-5,13,15-16H,6-11H2,1-2H3,(H,19,21)/t15-,16+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGFFYLIFGPNLQ-CVEARBPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN2CC(C(C2)NC(=O)CSC)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)CN2C[C@@H]([C@H](C2)NC(=O)CSC)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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